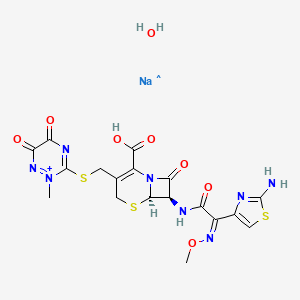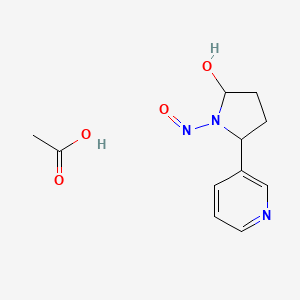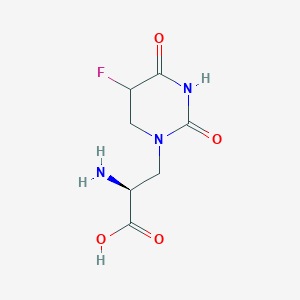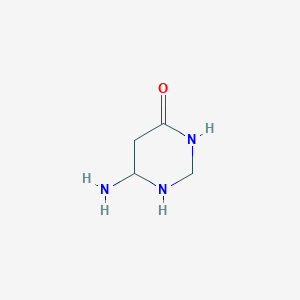![molecular formula C12H16O2 B15134263 (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a phenyl group substituted with a methoxymethyl group and a hydroxyl group on a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)benzaldehyde with methylmagnesium bromide (Grignard reagent) followed by an acid-catalyzed dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Recycling of solvents and reagents is also a common practice to reduce waste and lower production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) are often used.
Major Products
Oxidation: Formation of 2-(methoxymethyl)benzaldehyde or 2-(methoxymethyl)benzoic acid.
Reduction: Formation of (E)-3-[2-(methoxymethyl)phenyl]-2-methylpropan-1-ol.
Substitution: Formation of various substituted phenylpropenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-[2-(hydroxymethyl)phenyl]-2-methylprop-2-en-1-ol
- (E)-3-[2-(ethoxymethyl)phenyl]-2-methylprop-2-en-1-ol
- (E)-3-[2-(methoxymethyl)phenyl]-2-ethylprop-2-en-1-ol
Uniqueness
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3/b10-7+ |
InChI-Schlüssel |
BLUIJSKLVXQCTP-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1COC)/CO |
Kanonische SMILES |
CC(=CC1=CC=CC=C1COC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


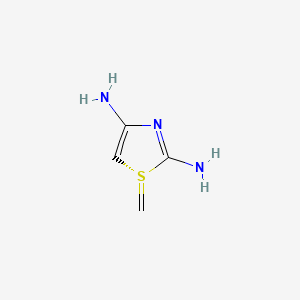

![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
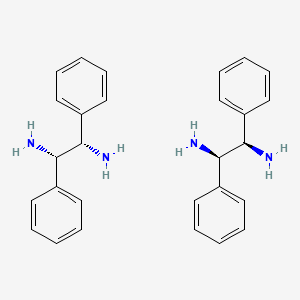
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
